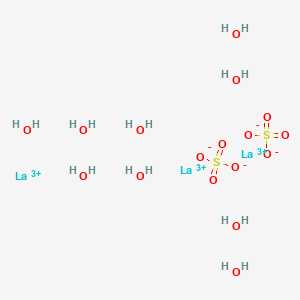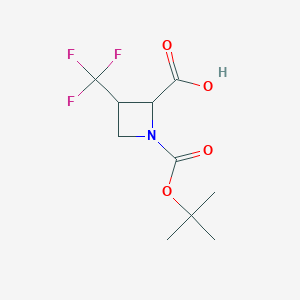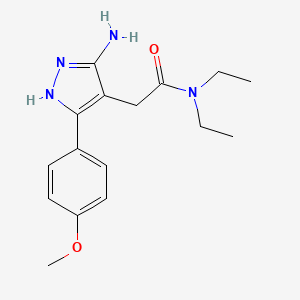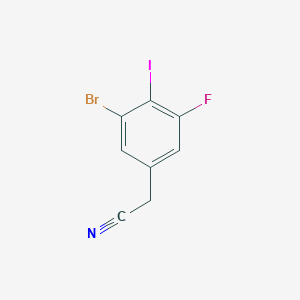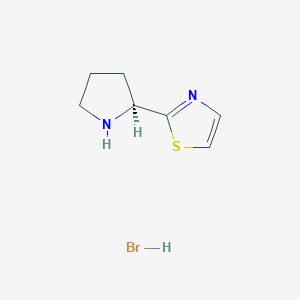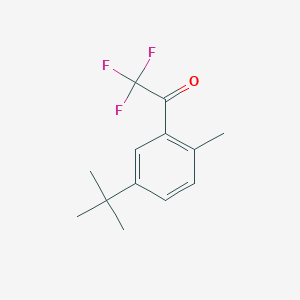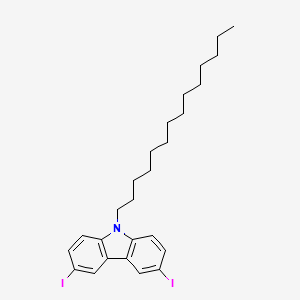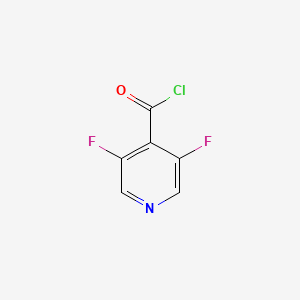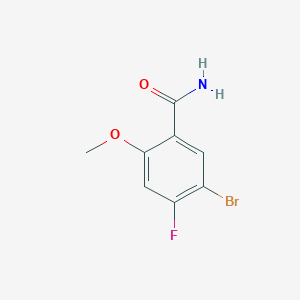![molecular formula C8H10F2O B12835071 [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S,6S)-7,7-difluorodispiro[202413]heptan-6-yl]methanol is a unique chemical compound characterized by its dispiro structure and the presence of fluorine atoms
Méthodes De Préparation
The synthesis of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can be compared with other similar compounds such as:
7-oxabicyclo[4.1.0]heptane: This compound has a similar bicyclic structure but lacks the fluorine atoms, making it less reactive in certain chemical reactions.
dispiro[2.0.24.13]heptan-7-ylmethanol:
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C8H10F2O |
|---|---|
Poids moléculaire |
160.16 g/mol |
Nom IUPAC |
[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m1/s1 |
Clé InChI |
QIELUBATFLDOKK-VDTYLAMSSA-N |
SMILES isomérique |
C1CC12[C@]3(C2(F)F)C[C@@H]3CO |
SMILES canonique |
C1CC12C3(C2(F)F)CC3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
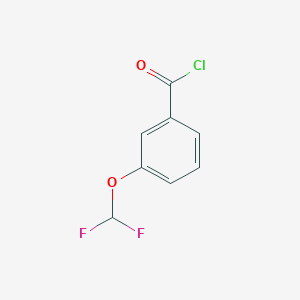
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)
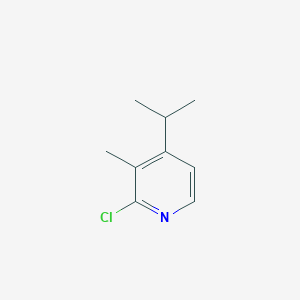
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)
